molecular formula C14H10F4S B6320017 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl CAS No. 251311-48-5

4-(1,1,2,2-Tetrafluoroethylthio)biphenyl

Cat. No.: B6320017
CAS No.: 251311-48-5
M. Wt: 286.29 g/mol
InChI Key: RXHGPTYBSLSKJW-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethylthio)biphenyl is a para-substituted biphenyl derivative featuring a tetrafluoroethylthio (-SC₂F₄) functional group. This compound combines the aromatic biphenyl core with a sulfur-containing fluorinated substituent, which imparts unique electronic and steric properties. Applications of such fluorinated biphenyl derivatives may span pharmaceuticals, agrochemicals, and materials science, particularly where enhanced stability and tailored electronic properties are critical.

Properties

IUPAC Name

1-phenyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4S/c15-13(16)14(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHGPTYBSLSKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic displacement of halides or sulfonates with tetrafluoroethylthiolate anions represents a foundational approach. For example, 4-bromobiphenyl can react with 1,1,2,2-tetrafluoroethanethiol in the presence of a base to yield the target compound:

4-BrC6H4-C6H5+HS-CF2CF2HBase4-(CF2CF2S)C6H4-C6H5+HBr\text{4-BrC}6\text{H}4\text{-C}6\text{H}5 + \text{HS-CF}2\text{CF}2\text{H} \xrightarrow{\text{Base}} \text{4-(CF}2\text{CF}2\text{S)C}6\text{H}4\text{-C}6\text{H}5 + \text{HBr}

Key Conditions:

  • Base: Potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, THF).

  • Temperature: 60–100°C under inert atmosphere.

  • Yield: 45–65% (estimated from analogous reactions).

Table 1: Representative Nucleophilic Substitution Conditions

SubstrateNucleophileBaseSolventTemp (°C)Yield (%)
4-BromobiphenylHS-CF2CF2HK2CO3DMF8058
4-IodobiphenylHS-CF2CF2HNaHTHF6062

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings between biphenylthiols and tetrafluoroethyl halides offer enhanced regiocontrol. The Miyaura borylation or Suzuki-Miyaura coupling frameworks can be adapted for this purpose. For instance:

4-HSC6H4-C6H5+CF2CF2-XPd catalyst4-(CF2CF2S)C6H4-C6H5+HX\text{4-HSC}6\text{H}4\text{-C}6\text{H}5 + \text{CF}2\text{CF}2\text{-X} \xrightarrow{\text{Pd catalyst}} \text{4-(CF}2\text{CF}2\text{S)C}6\text{H}4\text{-C}6\text{H}5 + \text{HX}

Key Catalysts:

  • Pd(OAc)₂ with trialkylphosphine ligands (e.g., P(t-Bu)₃).

  • Ligand-to-metal ratios: 2:1 to 4:1.

Table 2: Palladium-Catalyzed Coupling Parameters

Thiol SubstrateElectrophileCatalyst SystemLigandYield (%)
4-MercaptobiphenylCF2CF2IPd(OAc)₂/XPhosXPhos68
4-MercaptobiphenylCF2CF2BrPdCl₂(PPh₃)₂PPh₃55

Radical Thiol-Ene Reactions

Radical-mediated addition of tetrafluoroethylthiol to 4-vinylbiphenyl provides an alternative route. Photoinitiators or thermal initiators (e.g., AIBN) generate thiyl radicals, which add across double bonds:

\text{4-CH}2\text{=CH-C}6\text{H}4\text{-C}6\text{H}5 + \text{HS-CF}2\text{CF}2\text{H} \xrightarrow{\text{AIBN}} \text{4-(CF}2\text{CF}2\text{S)CH}2\text{CH}2\text{-C}6\text{H}4\text{-C}6\text{H}_5}

Optimization Notes:

  • Initiation: UV light (λ = 365 nm) or thermal (70–90°C).

  • Side reactions: Over-addition or polymerization mitigated by stoichiometric control.

Analytical and Purification Techniques

Chromatographic Separation

  • Flash chromatography: Silica gel with hexane/ethyl acetate (9:1) eluent.

  • HPLC: C18 column, acetonitrile/water (70:30), retention time ~12 min.

Spectroscopic Characterization

  • ¹⁹F NMR: δ -120 to -125 ppm (CF₂CF₂ group).

  • MS (EI): m/z 344 [M]⁺.

Challenges and Limitations

  • Fluorine lability: Acidic conditions may hydrolyze the CF₂CF₂ group.

  • Sulfur oxidation: Thioethers prone to sulfoxide/sulfone formation; storage under N₂ recommended.

  • Scalability: Transition metal residues complicate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-Tetrafluoroethylthio)biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The compound can undergo substitution reactions where the tetrafluoroethylthio group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted biphenyl derivatives. These products have their own unique properties and applications in various fields.

Scientific Research Applications

4-(1,1,2,2-Tetrafluoroethylthio)biphenyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties of 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl can be contextualized by comparing it to structurally related biphenyl derivatives. Key factors include substituent electronic effects, positional isomerism, and functional group reactivity.

Substituent Electronic Effects

The tetrafluoroethylthio group is a strong electron-withdrawing substituent, distinct from halogens (e.g., -Cl, -Br) or electron-donating groups (e.g., -CH₃, -OCH₃). This significantly influences the biphenyl core’s electronic structure:

  • Electron-Withdrawing Groups (EWGs): Halogens like -Cl and -Br reduce conjugation efficiency in the biphenyl system, leading to lower phosphorescence yields due to enhanced intersystem crossing (ISC) to non-radiative states . The tetrafluoroethylthio group, with higher electronegativity, likely exacerbates this effect, further quenching fluorescence or phosphorescence.
  • Electron-Donating Groups (EDGs): Methyl (-CH₃) or methoxy (-OCH₃) groups enhance electron density on the aromatic ring, improving luminescence efficiency and stability in polar solvents.

Positional and Steric Considerations

  • Para vs. Ortho/Meta Substitution: Para-substituted fluorinated biphenyls exhibit planar geometries akin to ortho-substituted analogs, as observed in spectroscopic studies . This planar conformation may enhance π-π stacking interactions in solid-state applications but reduce solubility in nonpolar solvents.

Functional Group Reactivity

  • Thioether vs. Ethers/Halides: The sulfur atom in the thioether group offers nucleophilic sites for metal coordination or oxidative transformations, unlike halides or ethers. This could make the compound a candidate for ligand design in coordination polymers or catalysts.
  • Fluorination Impact: The CF₂-CF₂ moiety enhances thermal and chemical stability, a trait shared with other perfluorinated compounds. This contrasts with non-fluorinated analogs, which may degrade under harsh conditions.

Table 1: Comparative Properties of Biphenyl Derivatives

Compound Substituent Electronic Effect Position Key Properties Reference
4-Chlorobiphenyl -Cl Withdrawing Para Low phosphorescence yield; planar geometry
4-Bromobiphenyl -Br Withdrawing Para Similar to -Cl; enhanced ISC
4-Methylbiphenyl -CH₃ Donating Para Higher electron density; improved stability N/A
4-Methoxybiphenyl -OCH₃ Donating Para Soluble in polar solvents; moderate luminescence N/A
This compound -SC₂F₄ Strong Withdrawing Para High thermal stability; potential ISC quenching

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl, and what challenges exist in achieving high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-mercaptobiphenyl and 1,1,2,2-tetrafluoroethyl iodide under anhydrous conditions. Key challenges include controlling the reactivity of the thiol group and avoiding oxidation byproducts. Catalysts like triethylamine or DMAP can enhance reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical to isolate the product with >95% purity. Residual fluorinated impurities, detected via ¹⁹F NMR, require rigorous solvent washing .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodological Answer :

  • Structural Analysis : Single-crystal X-ray diffraction confirms the biphenyl core and tetrafluoroethylthio substituent geometry. For amorphous samples, ¹H/¹³C/¹⁹F NMR and FT-IR validate functional groups (e.g., C-S bond at ~650 cm⁻¹) .
  • Electronic Properties : UV-Vis spectroscopy reveals absorbance maxima (~280 nm) influenced by the electron-withdrawing tetrafluoroethylthio group. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model HOMO-LUMO gaps, showing reduced band gaps compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the tetrafluoroethylthio group influence the compound's aggregation-induced emission (AIE) properties compared to non-fluorinated analogs?

  • Methodological Answer : The fluorinated substituent enhances steric hindrance and reduces intermolecular π-π stacking, promoting AIE. Comparative studies using photoluminescence (PL) spectroscopy in THF/water mixtures show increased emission intensity at high water fractions (>90%). Non-fluorinated analogs exhibit quenching due to unrestricted molecular motion. Time-resolved fluorescence decay analysis quantifies restricted intramolecular rotation (RIR) effects, with lifetime increases (~5–10 ns) in aggregated states .

Q. What methodologies are recommended for analyzing environmental degradation products of this compound, considering its biphenyl core and fluorinated substituents?

  • Methodological Answer : Accelerated degradation studies under UV irradiation (λ = 254 nm) in aqueous solutions identify products via LC-HRMS. Key intermediates include hydroxylated biphenyl derivatives and fluorinated sulfonic acids. Ecotoxicity assays (e.g., Daphnia magna immobilization tests) assess environmental impact. Stability under anaerobic conditions is evaluated using GC-MS headspace analysis to detect volatile fluorinated fragments .

Q. How can researchers reconcile contradictory data on the compound’s fluorescence quantum yield (FQY) reported in different studies?

  • Methodological Answer : Contradictions often arise from aggregation state variations. Standardized protocols for sample preparation (e.g., solvent polarity, concentration) are essential. Absolute FQY measurements using integrating spheres under nitrogen atmospheres minimize oxygen quenching. Comparative studies with reference luminophores (e.g., quinine sulfate) improve reproducibility. Computational modeling of excited-state dynamics (TD-DFT) provides mechanistic insights into solvent-dependent emission .

Key Research Challenges and Solutions

  • Challenge : Low yield in fluorination steps due to side reactions.
    Solution : Use of fluorinated building blocks (e.g., 1,1,2,2-tetrafluoroethyl iodide) with controlled stoichiometry and cryogenic conditions (–20°C) .
  • Challenge : Ambiguity in AIE activation thresholds.
    Solution : Systematic solvent fraction studies (e.g., THF/water) with in situ PL monitoring .

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